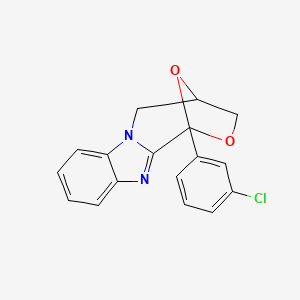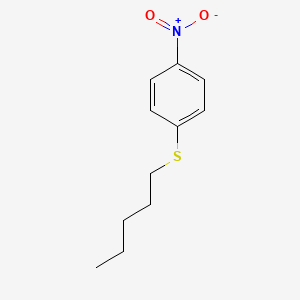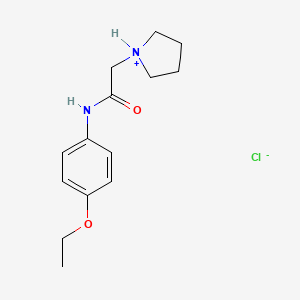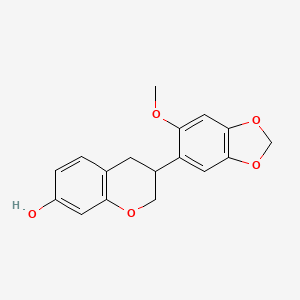
Astraciceran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astraciceran is a naturally occurring isoflavan compound isolated from the genus Astragalus, specifically from Astragalus cicer. It is known for its unique chemical structure and potential biological activities. The systematic name of this compound is 7-Hydroxy-2’-methoxy-4’,5’-methylenedioxyisoflavan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Astraciceran can be synthesized through various chemical reactions involving the precursor compounds. The synthesis typically involves the use of flavanone aglycones from different Astragalus species. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoflavan structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Astragalus plants using advanced biotechnological methods. Cultured cells of Astragalus species can be used as an alternative to produce high-value secondary metabolites, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Astraciceran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can exhibit different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Astraciceran has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of isoflavans and their derivatives.
Biology: this compound is studied for its potential biological activities, including antioxidant, cytotoxic, and immunomodulatory effects.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and hepatoprotective effects.
Industry: This compound is explored for its use in the development of natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Astraciceran involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various cellular processes, including oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Astraciceran is structurally similar to other flavonoids and isoflavans found in the genus Astragalus. Some of the similar compounds include:
- Astriginoside A
- Flavanone aglycones
- Other isoflavans from Astragalus species
Uniqueness
This compound is unique due to its specific chemical structure, which includes a methylenedioxy group and a methoxy group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
77026-91-6 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-19-15-7-17-16(21-9-22-17)6-13(15)11-4-10-2-3-12(18)5-14(10)20-8-11/h2-3,5-7,11,18H,4,8-9H2,1H3 |
Clé InChI |
PYIXHKGTJKCVBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C3CC4=C(C=C(C=C4)O)OC3)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



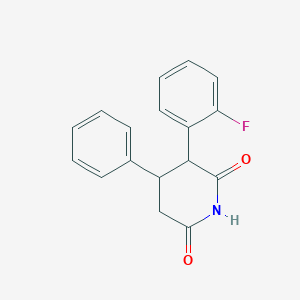
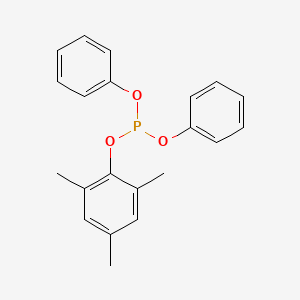
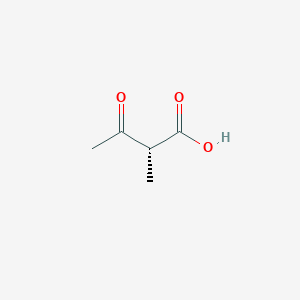

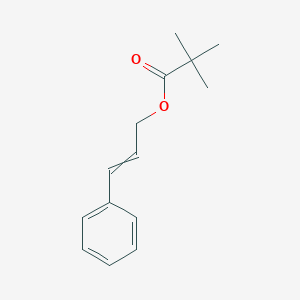
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
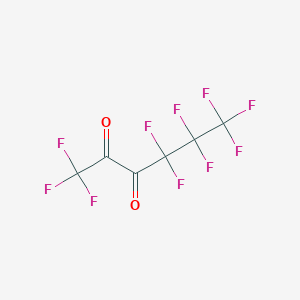
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
